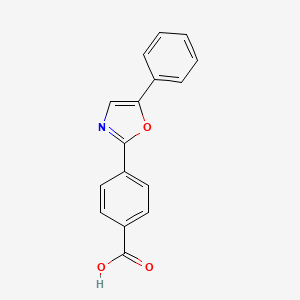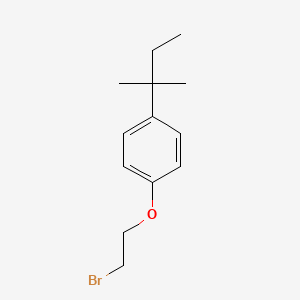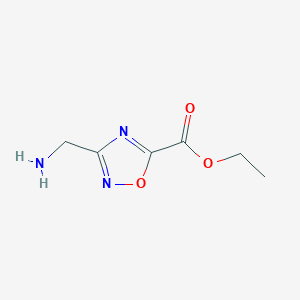
Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)- is a pentacyclic triterpenoid compound. This compound is part of the oleanane family, known for its diverse biological activities. It is characterized by its unique structure, which includes a hydroxyl group at the 22nd position and an oxo group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)- typically involves multiple steps starting from simpler triterpenoid precursors. One common method involves the oxidation of oleanolic acid to introduce the oxo group at the 3rd position, followed by selective hydroxylation at the 22nd position. The reaction conditions often require the use of strong oxidizing agents such as chromium trioxide (CrO3) in acetic acid, and hydroxylation can be achieved using reagents like osmium tetroxide (OsO4) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where specific strains of microorganisms are used to convert precursor molecules into the desired triterpenoid. This method is advantageous due to its potential for scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)- undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, potentially leading to the formation of more complex derivatives.
Reduction: The oxo group at the 3rd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group at the 22nd position can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Acyl chlorides, alkyl halides
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for synthesizing more complex triterpenoids. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)- has been studied for its anti-inflammatory and anticancer properties. It has shown potential in inhibiting the migration and invasion of cancer cells, particularly in gastric cancer .
Medicine
In medicine, this compound is being explored for its therapeutic potential. Its ability to modulate various biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory diseases and cancer.
Industry
Industrially, this compound can be used in the formulation of pharmaceuticals and nutraceuticals, leveraging its bioactive properties.
Mechanism of Action
The mechanism of action of Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)- involves its interaction with molecular targets such as matrix metalloproteinases (MMPs) and proteins involved in epithelial-mesenchymal transition (EMT). By inhibiting these targets, the compound can reduce cell migration and invasion, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: A closely related triterpenoid with similar biological activities but lacking the specific hydroxyl and oxo groups.
Ursolic Acid: Another triterpenoid with a similar structure but differing in the position of functional groups.
Betulinic Acid: Known for its anticancer properties, it shares the pentacyclic triterpenoid structure but has different substituents.
Uniqueness
Olean-12-en-29-oic acid, 22-hydroxy-3-oxo-, (20alpha,22beta)- is unique due to its specific functional groups, which confer distinct biological activities. Its ability to inhibit cancer cell migration and invasion sets it apart from other similar compounds .
Properties
IUPAC Name |
4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-21,23,32H,9-17H2,1-7H3,(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJQEBHXYLCSKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-amino-N-butyl-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119127.png)


![Ethanone, 1-[4-hydroxy-6-(1-pyrrolidinylsulfonyl)-3-quinolinyl]-](/img/structure/B12119148.png)

![7-methyl-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12119159.png)


![3-[(2-ethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119165.png)
![N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]pentanediamide](/img/structure/B12119177.png)

![N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119192.png)


